B1578094 Beta-defensin 10

Beta-defensin 10

Número de catálogo: B1578094
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-defensin 10 (Defb10) belongs to the beta-defensin family of small cationic peptides, which are characterized by their antimicrobial activity against bacteria, fungi, and enveloped viruses . These peptides are produced in mucosal epithelia and neutrophils across species and play dual roles in innate immunity: direct pathogen killing and immune modulation . Recombinant rat Beta-defensin 10 has been synthesized in E. coli and yeast systems, with product specifications highlighting its use in research applications (e.g., CSB-YP654925RA, CSB-EP654925RA) . Structurally, beta-defensins share a conserved motif with six cysteine residues forming three disulfide bonds, critical for their tertiary structure and function .

Propiedades

Bioactividad

Antibacterial

Secuencia

NNEAQCEQAGGICSKDHCFHLHTRAFGHCQRGVPCRT

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis of Beta-Defensin 10 with Similar Compounds

Structural and Functional Comparisons

Beta-defensins exhibit structural similarities but functional divergence due to variations in amino acid sequences and post-translational modifications. For example:

  • Beta-defensin 3 (DEFB103): Unlike Defb10, human Beta-defensin 3 demonstrates enhanced cytotoxicity and antimicrobial activity, influenced by disulfide bond integrity and cysteine substitutions . Its ability to stimulate cytokines (e.g., IL-6, CCL20) in keratinocytes contrasts with Defb10, whose immunomodulatory roles remain less characterized .
  • Beta-defensin 4 (DEFB104) : Shares antimicrobial functions but exhibits distinct tissue-specific expression patterns compared to Defb10 .

Table 1: Structural and Functional Comparison of Beta-Defensins

Feature Beta-defensin 10 (Defb10) Beta-defensin 3 (DEFB103) Beta-defensin 2 (DEFB4)
Primary Source Recombinant (Yeast/E. coli) Human epithelial cells Human mucosal tissues
Key Function Antimicrobial activity Cytotoxicity, cytokine induction Antiviral response modulation
Disulfide Bonds 3 (conserved) 3 (critical for activity) 3 (conserved)
Expression Sites Rat mucosal epithelia Human keratinocytes Respiratory epithelium
Genetic Copy Number Variation (CNV) and Disease Associations

Beta-defensin genes exhibit CNV across populations, but associations with diseases vary:

  • DEFB103 and Psoriasis : In contrast, DEFB103 CNV is strongly associated with psoriasis, highlighting functional divergence within the family .
  • Measurement Methods : Triplex paralogue ratio tests (PRT) are more accurate for CNV typing than QPCR, which is sensitive to DNA quality . This methodological insight is critical for interpreting Defb10-related studies .

Table 2: CNV and Disease Associations

Gene Associated Disease Method Used Key Finding
Defb10 COPD (non-replicated) PRT, QPCR No robust population-level association
DEFB103 Psoriasis PRT CNV correlates with disease risk
DEFB4 Respiratory infections QPCR Inconclusive due to methodological bias
Antimicrobial Spectrum and Immune Modulation

While all beta-defensins exhibit broad antimicrobial activity, their targets and immune roles differ:

  • Defb10: Primarily studied in rats, its activity against gram-negative bacteria (e.g., E.
  • DEFB103: Effective against Staphylococcus aureus and fungi, with enhanced cytotoxicity in human keratinocytes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.